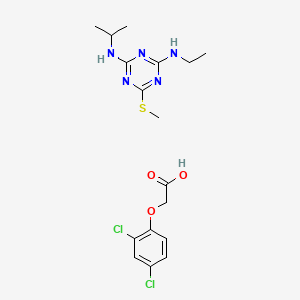
Gesapax multi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gesapax multi is a herbicide primarily used for controlling weeds and grasses in sugarcane cultivation. It is a combination of two active ingredients: ametryn and atrazine, both of which belong to the triazine class of herbicides. These compounds inhibit photosynthesis in susceptible plant species, leading to their eventual death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ametryn and atrazine involves the reaction of cyanuric chloride with appropriate amines. For ametryn, the reaction involves the use of isopropylamine and ethylamine, while for atrazine, the reaction involves the use of ethylamine and isopropylamine. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of Gesapax multi involves the large-scale synthesis of ametryn and atrazine, followed by their formulation into a suspension concentrate. The formulation process includes mixing the active ingredients with surfactants, dispersants, and other additives to ensure stability and ease of application. The final product is then packaged and distributed for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
Gesapax multi undergoes several types of chemical reactions, including:
Oxidation: The active ingredients can be oxidized to form various degradation products.
Reduction: Under certain conditions, the triazine ring can be reduced, leading to the formation of different compounds.
Substitution: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are often employed.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which may have different herbicidal properties or reduced activity compared to the parent compounds .
Aplicaciones Científicas De Investigación
Gesapax multi has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of triazine herbicides and their environmental fate.
Biology: Investigated for its effects on non-target plant species and soil microorganisms.
Medicine: Studied for its potential toxicological effects on human health and its mechanism of action at the molecular level.
Mecanismo De Acción
The mechanism of action of Gesapax multi involves the inhibition of photosynthesis at photosystem II. The active ingredients, ametryn and atrazine, bind to the D1 protein in the photosystem II complex, blocking the electron transport chain. This prevents the conversion of light energy into chemical energy, leading to the death of the plant. The molecular targets include the D1 protein and other components of the photosystem II complex .
Comparación Con Compuestos Similares
Similar Compounds
Simazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Propazine: Similar to atrazine but with different substituents on the triazine ring.
Cyanazine: A triazine herbicide with a different set of substituents, leading to variations in its herbicidal activity.
Uniqueness
Gesapax multi is unique due to its combination of ametryn and atrazine, which provides a broader spectrum of weed control compared to single-component herbicides. The synergistic effect of the two active ingredients enhances its efficacy and reduces the likelihood of weed resistance .
Propiedades
Número CAS |
8073-61-8 |
|---|---|
Fórmula molecular |
C17H23Cl2N5O3S |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5S.C8H6Cl2O3/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h6H,5H2,1-4H3,(H2,10,11,12,13,14);1-3H,4H2,(H,11,12) |
Clave InChI |
YPMKDPSTEMDBJG-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)SC)NC(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
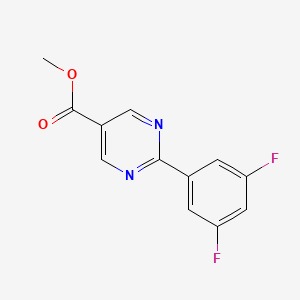


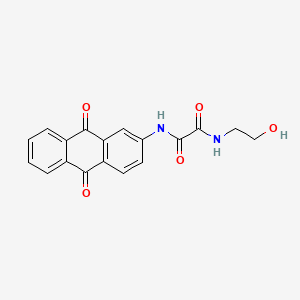
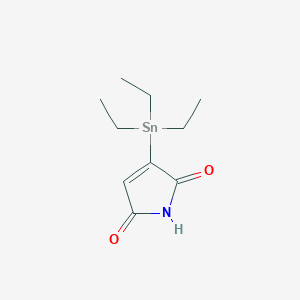
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
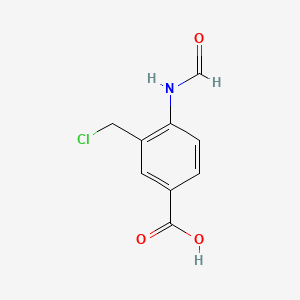
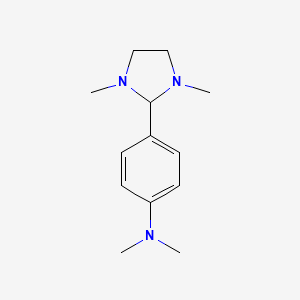
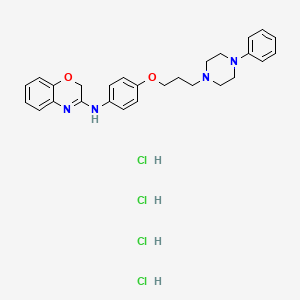
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)

